2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine hydrochloride
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Overview
Description
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinehydrochloride is a chemical compound with the molecular formula C9H10N2·HCl. It is a derivative of pyridine and pyrrole, which are both nitrogen-containing heterocycles. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinehydrochloride typically involves the condensation of pyridine derivatives with pyrrole derivatives. One common method is the reaction of 2-pyridinecarboxaldehyde with 2-pyrrolidinone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
Myosmine: A related compound with similar structural features, known for its presence in tobacco and its biological activity.
Nicotine: Another structurally related compound, widely studied for its effects on the nervous system.
Anabasine: A pyridine alkaloid similar to nicotine, found in certain plants and studied for its biological properties.
Uniqueness
2-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinehydrochloride is unique due to its specific combination of pyridine and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6H,3,5,7H2;1H |
InChI Key |
FTVHXLCCRNKRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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